Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-
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Overview
Description
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- is an organic compound that features a benzenemethanamine core with a 4-nitrophenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- typically involves the reaction of benzenemethanamine with 4-nitrophenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of benzenemethanamine, N-[[(4-aminophenyl)sulfonyl]oxy]-.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- involves its interaction with nucleophiles, leading to the displacement of the sulfonyl group. This reaction can modify proteins or other biomolecules, affecting their function. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-nitro-: Similar structure but lacks the sulfonyl group.
Benzenemethanamine, N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various fields of research .
Properties
CAS No. |
80953-40-8 |
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Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
(benzylamino) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-6-8-13(9-7-12)21(18,19)20-14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
HHSSIUVPPJRNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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